(2,3-Dichlorophenyl)methanamine hydrochloride
Overview
Description
(2,3-Dichlorophenyl)methanamine hydrochloride is a chemical compound that is widely used in scientific research. It is also known as DCMA hydrochloride and has a molecular formula of C7H9Cl3N. This compound is used as a reagent for the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)methanamine hydrochloride is not fully understood. However, it is known to act as a noradrenaline reuptake inhibitor. This means that it prevents the reuptake of noradrenaline, a neurotransmitter, into the presynaptic neuron. This leads to an increase in the concentration of noradrenaline in the synaptic cleft, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied. It has been shown to increase the release of noradrenaline in the brain, which can have effects on mood, attention, and arousal. It has also been shown to affect the cardiovascular system, causing an increase in blood pressure and heart rate. Additionally, this compound has been shown to have analgesic effects, possibly through its effects on the noradrenergic system.
Advantages and Limitations for Lab Experiments
One advantage of using (2,3-Dichlorophenyl)methanamine hydrochloride in lab experiments is its ability to selectively target the noradrenergic system. This allows for the study of the effects of noradrenaline on various physiological processes. However, one limitation is that it can have off-target effects on other neurotransmitter systems, making it difficult to isolate the effects of noradrenaline alone.
Future Directions
There are several future directions for the study of (2,3-Dichlorophenyl)methanamine hydrochloride. One area of research is the development of more selective noradrenaline reuptake inhibitors for the treatment of various psychiatric and neurological disorders. Another area of research is the study of the effects of noradrenaline on various physiological processes, such as pain perception and cardiovascular function. Additionally, the development of new synthetic methods for this compound could lead to the discovery of novel compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a widely used chemical compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound.
Scientific Research Applications
(2,3-Dichlorophenyl)methanamine hydrochloride has a wide range of scientific research applications. It is commonly used as a reagent for the synthesis of various organic compounds such as amides, imines, and hydrazones. It is also used in the synthesis of pharmaceutical compounds such as antihistamines and antipsychotics. In addition, this compound is used in the study of neurotransmitter systems, particularly the noradrenergic system.
properties
IUPAC Name |
(2,3-dichlorophenyl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIUPNMCCZDQRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72955-01-2 | |
Record name | (2,3-dichlorophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.